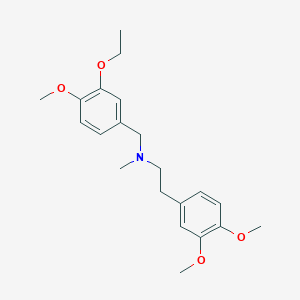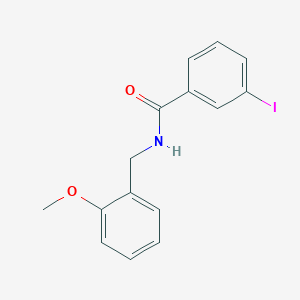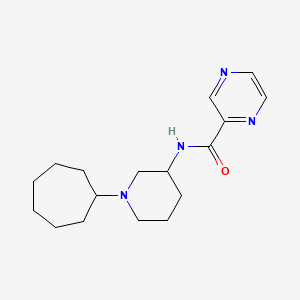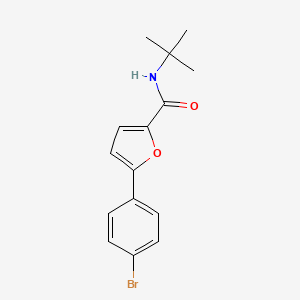
2-(3,4-dimethoxyphenyl)-N-(3-ethoxy-4-methoxybenzyl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-ethoxy-4-methoxybenzyl)-N-methylethanamine, commonly known as GBR 12909, is a synthetic compound that belongs to the family of phenylethylamines. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake into the presynaptic neuron. GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
GBR 12909 works by blocking the reuptake of dopamine into the presynaptic neuron, which results in increased levels of dopamine in the synaptic cleft. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, reward, and movement. By increasing dopamine levels, GBR 12909 can enhance dopamine signaling in the brain, which can improve motor function, reduce symptoms of ADHD, and have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have several biochemical and physiological effects in animal models. In addition to increasing dopamine levels in the brain, GBR 12909 has been shown to increase the levels of norepinephrine and serotonin, two other neurotransmitters that play a key role in the regulation of mood and behavior. GBR 12909 has also been shown to increase the expression of several genes that are involved in dopamine signaling and synaptic plasticity.
Advantages and Limitations for Lab Experiments
GBR 12909 has several advantages as a research tool in the field of neuroscience. It is a potent and selective dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological and psychiatric disorders. GBR 12909 has also been shown to have antidepressant and anxiolytic effects, which can be useful for studying the neurobiology of mood and anxiety disorders. However, GBR 12909 also has some limitations as a research tool. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. GBR 12909 also has the potential to be abused, which can limit its use in human studies.
Future Directions
There are several future directions for research on GBR 12909. One area of interest is the development of new dopamine reuptake inhibitors that are more potent and selective than GBR 12909. Another area of interest is the use of GBR 12909 in combination with other drugs for the treatment of neurological and psychiatric disorders. For example, GBR 12909 has been shown to enhance the effects of L-DOPA, a drug used to treat Parkinson's disease. Finally, there is a need for further research on the long-term effects of GBR 12909 on the brain and behavior, particularly in the context of addiction and other substance use disorders.
Synthesis Methods
GBR 12909 was first synthesized in the early 1990s by a team of researchers led by George R. Breese at the Duke University Medical Center. The synthesis of GBR 12909 involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide, followed by the reaction of the resulting compound with 3-ethoxy-4-methoxybenzyl chloride. The final step involves the reaction of the intermediate product with N-methyl-2-chloroethanamine to yield GBR 12909.
Scientific Research Applications
GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), depression, and addiction. In preclinical studies, GBR 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease and reduce symptoms of ADHD. GBR 12909 has also been shown to have antidepressant and anxiolytic effects in animal models.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-6-26-21-14-17(8-10-19(21)24-4)15-22(2)12-11-16-7-9-18(23-3)20(13-16)25-5/h7-10,13-14H,6,11-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYJPVSTFSPXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6127674.png)

![1-(4-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6127706.png)

![2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B6127713.png)


![2-(2-oxo-2-{3-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B6127736.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6127754.png)
![N-(3-chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6127756.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B6127762.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)